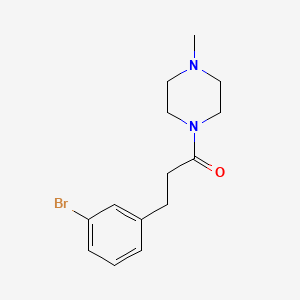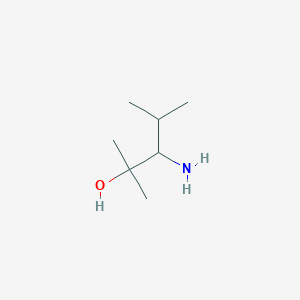![molecular formula C17H18O3 B8690480 Methyl 3-[2-(benzyloxy)phenyl]propanoate](/img/structure/B8690480.png)
Methyl 3-[2-(benzyloxy)phenyl]propanoate
Descripción general
Descripción
Methyl 3-[2-(benzyloxy)phenyl]propanoate is an organic compound with the molecular formula C18H20O3. It is a derivative of benzenepropanoic acid, where the hydrogen atom on the carboxyl group is replaced by a methyl ester group, and the hydrogen atom on the benzene ring is replaced by a phenylmethoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-(benzyloxy)phenyl]propanoate can be achieved through several methods. One common method involves the esterification of benzenepropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of benzenepropanoic acid is coupled with a phenylmethoxy halide in the presence of a palladium catalyst and a base. This method provides a high yield of the desired ester under mild reaction conditions .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using large-scale esterification processes. These processes involve the use of continuous reactors and efficient separation techniques to ensure high purity and yield of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production methods.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[2-(benzyloxy)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzenepropanoic acid, 2-(phenylmethoxy)-.
Reduction: Benzenepropanoic acid, 2-(phenylmethoxy)-, methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-[2-(benzyloxy)phenyl]propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 3-[2-(benzyloxy)phenyl]propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and receptors in biological systems. The phenylmethoxy group can also participate in various interactions, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzenepropanoic acid, methyl ester: Similar structure but lacks the phenylmethoxy group.
Benzenepropanoic acid, phenylmethyl ester: Similar structure but has a phenylmethyl group instead of a phenylmethoxy group.
Benzenepropanoic acid, α-hydroxy-, methyl ester: Contains an additional hydroxyl group on the propanoic acid chain.
Uniqueness
Methyl 3-[2-(benzyloxy)phenyl]propanoate is unique due to the presence of both the phenylmethoxy and methyl ester groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H18O3 |
|---|---|
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
methyl 3-(2-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C17H18O3/c1-19-17(18)12-11-15-9-5-6-10-16(15)20-13-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3 |
Clave InChI |
ZELZLZRKENFUMG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1=CC=CC=C1OCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1H-Benzo[d]imidazol-2-yl)methyl acetate](/img/structure/B8690407.png)









![Bicyclo[2.2.2]octanone, 3-methylene-](/img/structure/B8690473.png)
![2-Ethyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide](/img/structure/B8690494.png)

